4-(Trimethylsilyl)biphenyl

Catalog No.
S3336677
CAS No.
1625-88-3
M.F
C15H18Si
M. Wt
226.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trimethylsilyl)biphenyl

CAS Number

1625-88-3

Product Name

4-(Trimethylsilyl)biphenyl

IUPAC Name

trimethyl-(4-phenylphenyl)silane

Molecular Formula

C15H18Si

Molecular Weight

226.39 g/mol

InChI

InChI=1S/C15H18Si/c1-16(2,3)15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3

InChI Key

DNNWRKGTENSRRZ-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2

Description

The exact mass of the compound 4-(Trimethylsilyl)biphenyl is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170015. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trimethylsilyl)biphenyl is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a biphenyl structure. Its molecular formula is C14_{14}H14_{14}Si, and it features a biphenyl backbone, which consists of two phenyl rings connected by a single bond. The trimethylsilyl group enhances the compound's stability and solubility, making it useful in various chemical applications.

Typical of organosilicon compounds, including:

  • Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to form more complex biphenyl derivatives. For instance, it can react with aryl halides or boronic acids to yield substituted biphenyls .
  • Dehydrogenative Coupling: The compound can also participate in dehydrogenative coupling reactions with terminal alkynes, yielding functionalized silylacetylenes .

The synthesis of 4-(Trimethylsilyl)biphenyl can be achieved through various methods:

  • Direct Silylation: The trimethylsilyl group can be introduced to biphenyl via silylation reactions using trimethylsilyl chloride in the presence of a base .
  • Cross-Coupling Reactions: As mentioned earlier, it can be synthesized through palladium-catalyzed cross-coupling reactions involving appropriate precursors like aryl halides or boronic acids .

4-(Trimethylsilyl)biphenyl has several applications:

  • Precursor in Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Its unique properties make it suitable for use in polymer chemistry and materials science, particularly in developing silicon-based materials.

Interaction studies involving 4-(Trimethylsilyl)biphenyl primarily focus on its reactivity with other organic and inorganic compounds. These studies often explore its behavior in cross-coupling reactions and its ability to form complexes with transition metals. The presence of the trimethylsilyl group can significantly influence the reactivity and selectivity of these interactions.

Several similar compounds exist that share structural features with 4-(Trimethylsilyl)biphenyl. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
4-MethylbiphenylMethyl group on biphenylLacks silicon functionality
4-BromobiphenylBromine substituent on biphenylUsed in electrophilic aromatic substitution
3,3'-Bis(trimethylsilyl)biphenylTwo trimethylsilyl groupsIncreased steric hindrance and reactivity
Phenyl(trimethyl)silaneSingle phenyl group with trimethylsilylSimpler structure, used as a silylation agent

Each of these compounds has unique properties that differentiate them from 4-(Trimethylsilyl)biphenyl. The presence of the trimethylsilyl group in 4-(Trimethylsilyl)biphenyl enhances its stability and solubility compared to its analogues without silicon functionalities.

Other CAS

1625-88-3

Wikipedia

4-(Trimethylsilyl)biphenyl

Dates

Modify: 2023-07-26

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